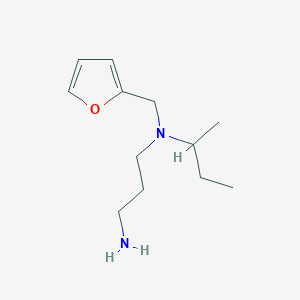
N-(sec-Butyl)-N-(2-furylmethyl)propane-1,3-diamine
Descripción general
Descripción
N-(sec-Butyl)-N-(2-furylmethyl)propane-1,3-diamine, also known as N-Butyl-2-Furylmethylpropane-1,3-diamine (NB2FMD), is an organic compound belonging to the class of heterocyclic amines. It is a nitrogen-containing heterocyclic amine with a molecular weight of 202.3 g/mol and a boiling point of 107°C. NB2FMD is a colorless liquid with a slightly pungent odor and is soluble in water.
Mecanismo De Acción
NB2FMD is an organic compound that acts as a catalyst in various reactions. It is believed to act as a Lewis acid, which is a type of acid that donates electron pairs to form a coordinate covalent bond. This allows the formation of new bonds between molecules, thus catalyzing the reaction.
Efectos Bioquímicos Y Fisiológicos
NB2FMD is believed to have some biochemical and physiological effects on the human body. It has been shown to have anti-inflammatory and anti-microbial properties, as well as some anti-cancer effects. In addition, NB2FMD has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NB2FMD has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively stable in air and moisture. Furthermore, it is soluble in water, which makes it easy to handle and use in laboratory protocols. However, it is important to note that NB2FMD is a highly reactive compound and should be handled with caution.
Direcciones Futuras
Some possible future directions for research involving NB2FMD include the development of new synthetic methods for the synthesis of heterocyclic compounds, the study of its potential applications in the pharmaceutical and agrochemical industries, and the further exploration of its biochemical and physiological effects. Additionally, further research could be conducted into the use of NB2FMD as a catalyst in organic synthesis, and its potential applications in the synthesis of optically active chiral compounds. Finally, further research could be conducted into the potential toxicity of NB2FMD and its potential role in the development of adverse health effects.
Aplicaciones Científicas De Investigación
NB2FMD has a wide range of applications in scientific research. It has been used in the synthesis of various heterocyclic compounds such as benzimidazoles, pyridines, and pyrazoles. It has also been used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. In addition, NB2FMD has been used in the synthesis of polymers and in the synthesis of optically active chiral compounds.
Propiedades
IUPAC Name |
N'-butan-2-yl-N'-(furan-2-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-3-11(2)14(8-5-7-13)10-12-6-4-9-15-12/h4,6,9,11H,3,5,7-8,10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHMWGXNPMZNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CCCN)CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-Butyl)-N-(2-furylmethyl)propane-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1386918.png)
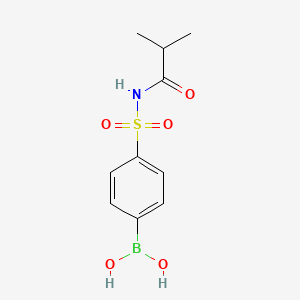
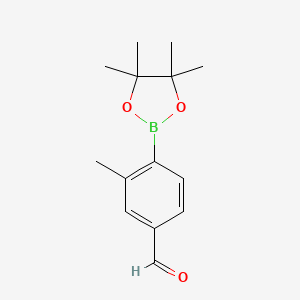
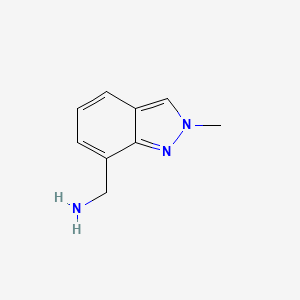
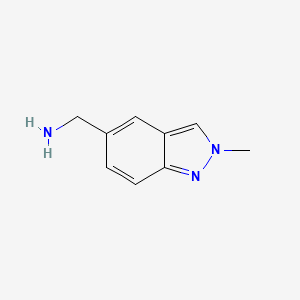
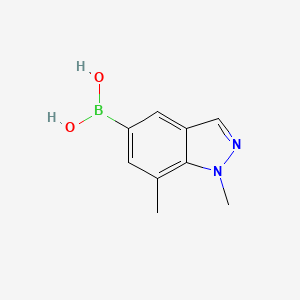
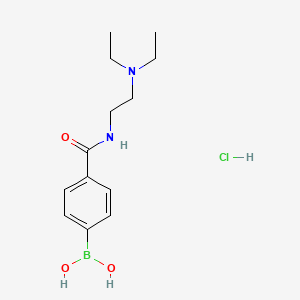
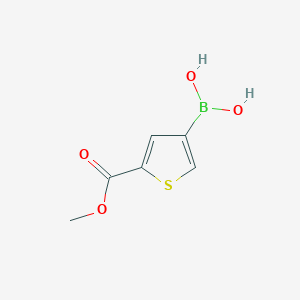
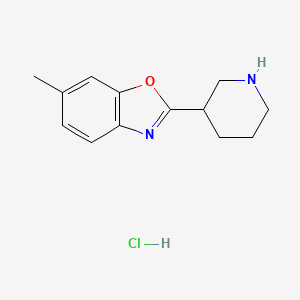
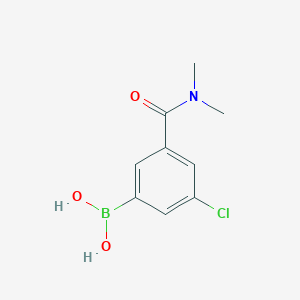
![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386934.png)
![1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine](/img/structure/B1386935.png)
![4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid](/img/structure/B1386936.png)
![1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1386939.png)